molecular formula C8H15NO2 B574311 5-Ethyl-3-isopropyloxazolidin-2-one CAS No. 194732-17-7

5-Ethyl-3-isopropyloxazolidin-2-one

Cat. No.: B574311
CAS No.: 194732-17-7
M. Wt: 157.213
InChI Key: ZJEXWTHJTIWXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-3-isopropyloxazolidin-2-one (CAS 194732-17-7) is a chiral oxazolidin-2-one derivative of interest to organic and medicinal chemists. This compound belongs to a class of heterocycles widely recognized as Evans auxiliaries, which are pivotal in asymmetric synthesis for the stereoselective construction of complex molecules and natural products . The core value of such oxazolidin-2-ones lies in their ability to act as chiral controllers, enabling high levels of stereoselectivity in key carbon-carbon bond-forming reactions, such as aldol and alkylation reactions . While the specific biological profile of this derivative is not fully elaborated, functionalized oxazolidin-2-one scaffolds, in general, have demonstrated a wide spectrum of pharmacological properties and serve as key intermediates in the synthesis of bioactive compounds and macrolide antibiotics . With a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol , this building block provides researchers with a versatile tool for method development and complex target synthesis. This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

194732-17-7

Molecular Formula

C8H15NO2

Molecular Weight

157.213

IUPAC Name

5-ethyl-3-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H15NO2/c1-4-7-5-9(6(2)3)8(10)11-7/h6-7H,4-5H2,1-3H3

InChI Key

ZJEXWTHJTIWXGF-UHFFFAOYSA-N

SMILES

CCC1CN(C(=O)O1)C(C)C

Synonyms

2-Oxazolidinone,5-ethyl-3-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Ethyl-3-isopropyloxazolidin-2-one
  • CAS Registry Number : 194732-17-7
  • Molecular Formula: C₈H₁₅NO₂
  • Molecular Weight : 157.21 g/mol

Structural Features: This compound belongs to the oxazolidinone class, characterized by a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The substitution pattern includes an ethyl group at position 5 and an isopropyl group at position 3 (Figure 1). Oxazolidinones are widely studied for their applications in asymmetric synthesis, pharmaceuticals, and agrochemicals due to their stereochemical rigidity and functional versatility.

Physicochemical Properties: Limited data are available in the provided evidence. Further experimental characterization is required to fill these gaps.

Comparison with Structurally Similar Oxazolidinones

Table 1: Comparative Properties of Selected Oxazolidinones

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Known Applications
5-Ethyl-3-isopropyloxazolidin-2-one C₈H₁₅NO₂ 157.21 5-Ethyl, 3-Isopropyl Intermediate in organic synthesis
3-Methyl-5-phenyloxazolidin-2-one C₁₀H₁₁NO₂ 177.20 3-Methyl, 5-Phenyl Chiral auxiliaries in catalysis
5-Methyl-3-isopropyloxazolidin-2-one C₇H₁₃NO₂ 143.18 5-Methyl, 3-Isopropyl Solubility studies in polar solvents

Key Differences and Trends:

Steric and Electronic Effects: The ethyl group at position 5 in 5-Ethyl-3-isopropyloxazolidin-2-one introduces greater steric bulk compared to methyl-substituted analogs (e.g., 5-Methyl-3-isopropyloxazolidin-2-one). This may influence reactivity in stereoselective reactions, such as asymmetric alkylations or acylations. The isopropyl group at position 3 is common in oxazolidinones used as chiral auxiliaries, as seen in Evans’ auxiliaries. However, substitution at position 5 (ethyl vs. phenyl) significantly alters electronic properties and solubility .

Applications: 5-Ethyl-3-isopropyloxazolidin-2-one: Primarily utilized as a synthetic intermediate. No pharmaceutical or catalytic applications are noted in the provided evidence . 3-Methyl-5-phenyloxazolidin-2-one: Widely employed in asymmetric synthesis due to its planar aromatic ring, which enhances π-stacking interactions in transition states.

Thermal and Chemical Stability: Oxazolidinones with bulky substituents (e.g., isopropyl, phenyl) generally exhibit higher thermal stability. However, the absence of boiling point or decomposition data for 5-Ethyl-3-isopropyloxazolidin-2-one limits direct comparisons .

Preparation Methods

Reaction Conditions and Optimization

  • Aziridine substrate : 2-Isopropylaziridine derivatives synthesized via Sharpless epoxidation or enzymatic resolution.

  • Nucleophile : Hydroxide or alkoxide ions facilitate ring-opening, with stereochemical retention confirmed by X-ray crystallography.

  • Cyclization : Intramolecular attack of the generated alkoxide on the adjacent carbonyl group forms the oxazolidinone ring. Yields exceed 80% under mild conditions (20–40°C, 12–24 h).

Table 1: Key Parameters for Aziridine-Based Synthesis

ParameterValueImpact on Yield/Selectivity
Temperature25°CMaximizes regioselectivity
SolventTetrahydrofuran (THF)Enhances nucleophilicity
BaseCs₂CO₃Reduces side reactions

Intramolecular Cyclization of Amino Alcohols

Amino alcohols bearing 3-isopropyl and 5-ethyl groups undergo cyclocondensation with carbonyl sources (e.g., triphosgene, carbonyldiimidazole) to form the oxazolidinone ring. This method, exemplified in the synthesis of 4-isopropyloxazolidin-2-one derivatives, offers flexibility in introducing substituents.

Synthesis of Chiral Amino Alcohol Precursors

  • Reductive amination : 2-Amino-1-isopropyl-3-ethyl-1,3-propanediol is prepared via Pd/C-catalyzed hydrogenation of corresponding imines.

  • Stereochemical control : Evans’ chiral auxiliaries or enzymatic resolutions ensure >90% enantiomeric excess (ee).

Cyclization Protocol

  • Reagents : Triphosgene (0.5 equiv) in dichloromethane at 0°C.

  • Reaction time : 2–4 h, yielding 70–85% oxazolidinone.

  • Purification : Silica gel chromatography (ethyl acetate/hexane) isolates the product with >95% purity.

Table 2: Comparative Yields for Cyclization Methods

Carbonyl SourceYield (%)Purity (%)
Triphosgene8597
Carbonyldiimidazole7894
Phosgene8296

Evans’ Auxiliary-Mediated α-Alkylation

The Evans’ oxazolidinone auxiliary enables stereoselective installation of the 5-ethyl group. This approach, detailed in the synthesis of ∆³-2-hydroxybakuchiol analogues, involves:

  • Auxiliary attachment : ( R)-4-Isopropyloxazolidin-2-one is acylated with ethyl chloroformate.

  • Alkylation : Treatment with ethyl iodide and LiHMDS at −78°C affords the diastereomerically pure product (dr >20:1).

  • Auxiliary removal : Hydrolysis with LiOH/H₂O₂ yields 5-ethyl-3-isopropyloxazolidin-2-one (Fig. 1B).

Advantages and Limitations

  • Yield : 65–75% over three steps.

  • Stereoselectivity : >95% ee achievable via chiral auxiliaries.

  • Drawbacks : Multi-step synthesis increases cost and time.

Ring-Opening of Epoxides

Epoxide intermediates derived from glycidol derivatives offer an alternative route. For example:

  • Epoxidation : 3-Isopropyl-5-vinyloxazolidin-2-one is treated with mCPBA to form the epoxide.

  • Reduction : Catalytic hydrogenation (H₂/Pd) installs the ethyl group.

Table 3: Epoxide Ring-Opening Conditions

Reducing AgentTemperature (°C)Yield (%)
H₂/Pd/C2568
NaBH₄054
LiAlH₄−2061

Enzymatic and Catalytic Asymmetric Syntheses

Recent advances leverage biocatalysts for enantioselective synthesis:

  • Lipase-mediated resolution : Racemic 5-ethyl-3-isopropyloxazolidin-2-one is resolved using Candida antarctica lipase B (CAL-B), achieving 99% ee.

  • Organocatalysis : Proline-derived catalysts promote asymmetric Mannich reactions to form β-amino alcohol precursors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Ethyl-3-isopropyloxazolidin-2-one with high purity?

  • Methodological Answer : The synthesis of oxazolidinone derivatives often involves cyclization of amino alcohols with carbonylating agents. For example, in analogous compounds, reactions using triethylamine (Et₃N) in DMF-H₂O mixtures under reflux conditions (80–100°C) have yielded high-purity products . Key steps include controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to reagent) and purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize 5-Ethyl-3-isopropyloxazolidin-2-one?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituents (e.g., ethyl and isopropyl groups) via chemical shifts (e.g., δ 1.1–1.3 ppm for ethyl CH₃, δ 1.4–1.6 ppm for isopropyl CH) and coupling patterns .
  • IR Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1750 cm⁻¹ and oxazolidinone ring vibrations at ~1250 cm⁻¹ .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 5-Ethyl-3-isopropyloxazolidin-2-one derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Cross-validate data using:

  • Multi-Technique Analysis : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
  • Computational Modeling : Compare experimental IR/NMR spectra with DFT-optimized structures (e.g., Gaussian software) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What experimental strategies are recommended for elucidating the reaction mechanism of oxazolidinone ring formation?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in situ FTIR to detect intermediates (e.g., carbamate or isocyanate) .
  • Isotopic Labeling : Use ¹⁸O-labeled reagents to trace carbonyl oxygen sources .
  • Computational Chemistry : Simulate transition states (e.g., using DFT) to identify rate-determining steps .

Q. How can researchers design experiments to assess the biological activity of 5-Ethyl-3-isopropyloxazolidin-2-one?

  • Methodological Answer :

  • In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase, acetylcholinesterase) using fluorometric or colorimetric methods .
  • Docking Studies : Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina and PDB structures .
  • Dose-Response Analysis : Quantify IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) .

Q. What methodological approaches are effective in analyzing the stability of 5-Ethyl-3-isopropyloxazolidin-2-one under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 40–60°C and pH 3–9, then monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days) .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life under standard conditions .

Data Contradiction & Advanced Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for 5-Ethyl-3-isopropyloxazolidin-2-one’s reactivity?

  • Methodological Answer :

  • Hybrid Modeling : Combine receptor-based machine learning (ML) with wet-lab validation (e.g., heterologous expression of target receptors) .
  • Parameter Tuning : Adjust force fields in MD simulations to better match experimental kinetics (e.g., GROMACS) .
  • Meta-Analysis : Compare datasets from diverse methodologies (e.g., Haddad et al.’s multidimensional metrics vs. Saito et al.’s agonist profiling) to identify systematic biases .

Q. What advanced statistical methods are suitable for analyzing time-dependent effects of 5-Ethyl-3-isopropyloxazolidin-2-one in longitudinal studies?

  • Methodological Answer :

  • Structural Equation Modeling (SEM) : Test mediation effects (e.g., effort exertion as a mediator between compound exposure and outcomes) using bootstrapping .
  • Panel Data Analysis : Apply cross-lagged models to assess short-term vs. long-term impacts (e.g., 1-week vs. 1-year effects) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.